N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a carboxamide group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, an azide derivative of 4-fluorobenzyl azide and an alkyne derivative of ethyl propiolate are used.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate amine, such as ethylamine, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole compound.
Reduction: Reduced derivatives of the triazole compound.
Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Triazole derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents.
Industry: Triazole derivatives are used in the development of agrochemicals, pharmaceuticals, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to inhibit enzymes and modulate signaling pathways, leading to their biological effects. The compound may exert its effects through the inhibition of key enzymes involved in inflammation and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Lacks the ethyl group but shares the triazole and fluorophenyl moieties.
N-methyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of an ethyl group.
1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group.
Properties
Molecular Formula |
C12H13FN4O |
---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
N-ethyl-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C12H13FN4O/c1-2-14-12(18)11-8-17(16-15-11)7-9-3-5-10(13)6-4-9/h3-6,8H,2,7H2,1H3,(H,14,18) |
InChI Key |
PAXQEAUJPYIIAV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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